N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine
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Overview
Description
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine is a synthetic peptide compound. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This compound is of interest in various fields of scientific research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine typically involves the stepwise coupling of protected amino acids. The benzyloxycarbonyl group is introduced using benzyl chloroformate, which reacts with the amino group of the amino acid to form the protected derivative . The peptide bonds are formed using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine undergoes various chemical reactions, including:
Hydrogenolysis: The benzyloxycarbonyl protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution Reactions: The peptide can undergo substitution reactions where the benzyloxycarbonyl group is replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Hydrogenolysis: Pd/C in the presence of hydrogen gas.
Substitution: Benzyl chloroformate for introducing the benzyloxycarbonyl group, and various bases and coupling reagents for peptide bond formation.
Major Products Formed
The major products formed from these reactions include the deprotected peptide and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group plays a crucial role in protecting the amino group during synthesis, ensuring the correct assembly of the peptide chain . Once the protecting group is removed, the peptide can interact with its target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal
- N-[(Benzyloxy)carbonyl]-glycylglycine
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protecting group. This combination provides it with distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
820239-52-9 |
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Molecular Formula |
C28H36N4O7 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C28H36N4O7/c1-18(2)14-23(27(36)37)31-24(33)16-29-26(35)22(15-20-10-6-4-7-11-20)32-25(34)19(3)30-28(38)39-17-21-12-8-5-9-13-21/h4-13,18-19,22-23H,14-17H2,1-3H3,(H,29,35)(H,30,38)(H,31,33)(H,32,34)(H,36,37)/t19-,22-,23-/m0/s1 |
InChI Key |
GBODOXDDMZTIAZ-VJBMBRPKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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